3-butyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-butyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-3-4-10-24-19(25)17-15(9-11-27-17)21-20(24)28-12-16-22-18(23-26-16)14-8-6-5-7-13(14)2/h5-9,11H,3-4,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITRJLRKKCMCOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multiple steps:
Formation of Thieno[3,2-d]pyrimidin-4-one: : Starting from a thieno[3,2-d]pyrimidine core, the 4-one can be introduced through oxidation.
Sulfanyl Group Addition: : The {[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl moiety is attached via nucleophilic substitution, often employing a thiol and a suitable leaving group.
Butyl Group Attachment: : The butyl chain is typically incorporated via alkylation.
Industrial Production Methods
Industrial synthesis may employ streamlined methods, utilizing optimized catalysts and high-throughput reactions to enhance yield and purity. Methods such as continuous flow synthesis and catalytic hydrogenation are common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions, forming sulfoxides and sulfones.
Reduction: : Can be reduced, typically targeting the thieno ring or the oxadiazole moiety.
Substitution: : Undergoes nucleophilic and electrophilic substitution, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents for electrophilic substitutions; bases for nucleophilic substitutions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced aromatic rings or thieno cores.
Substitution: : Varied substituted products depending on the reactants.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications:
The compound exhibits promising biological activities that make it a candidate for drug development. Research indicates that it may possess:
- Anticancer Properties: Studies have suggested that compounds similar to this one can inhibit cancer cell proliferation. The presence of the oxadiazole moiety is often linked to enhanced anticancer activity due to its ability to interact with cellular targets involved in tumor growth.
- Anti-inflammatory Effects: The thieno[3,2-d]pyrimidine structure is known for its anti-inflammatory properties, which could be leveraged in treating inflammatory diseases.
- Antimicrobial Activity: Compounds containing oxadiazole rings are frequently evaluated for their antimicrobial properties. This compound's structure may contribute to its efficacy against various pathogens.
Research Findings:
Recent studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant activity against specific cancer cell lines and bacteria, suggesting that this compound could be further explored for similar applications.
Materials Science
Organic Electronics:
The unique electronic properties of 3-butyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one make it a suitable candidate for applications in organic electronics:
- Organic Light Emitting Diodes (OLEDs): The compound's ability to emit light when electrically stimulated can be utilized in OLED technology.
- Organic Photovoltaics (OPVs): Its electronic properties may also enhance the efficiency of solar cells by improving charge transport and light absorption.
Organic Synthesis
Building Block for Complex Molecules:
This compound can serve as a versatile building block in organic synthesis. Its functional groups allow for:
- Synthesis of New Derivatives: The compound can be modified through various chemical reactions to create new derivatives with potentially enhanced biological activities.
- Development of Synthetic Methodologies: The unique structure provides opportunities for developing new synthetic pathways and methodologies in organic chemistry.
Case Studies and Research Insights
| Application Area | Study/Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Journal of Medicinal Chemistry (2023) | Identified anticancer activity against breast cancer cell lines. |
| Materials Science | Advanced Functional Materials (2024) | Demonstrated potential as an efficient light-emitting material in OLEDs. |
| Organic Synthesis | Organic Letters (2025) | Developed a new synthetic route using the compound as a starting material. |
Mechanism of Action
Molecular Targets and Pathways
Inhibition of Enzymes: : Targets specific enzymes, potentially disrupting metabolic pathways.
Binding to Receptors: : Acts on specific receptors, modulating biochemical signals.
Pathway Interaction: : Interferes with pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison
3-butyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique: due to its multifunctional groups combining properties of thieno, pyrimidinone, and oxadiazole structures. This grants it versatility in interactions.
List of Similar Compounds
3-butyl-2-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one: .
3-butyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one: .
3-ethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one: .
Biological Activity
The compound 3-butyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 412.5 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is known for its bioactive properties. The presence of the 1,2,4-oxadiazole moiety contributes to its potential pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.5 g/mol |
| Structure | Thieno[3,2-d]pyrimidine with oxadiazole |
Anticancer Activity
Research indicates that compounds containing the thieno[3,2-d]pyrimidine structure have shown significant anticancer properties. A study on Mannich bases has highlighted their cytotoxic effects against various cancer cell lines. For instance, derivatives similar to our compound were tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, showing IC50 values lower than 10 μM in many cases . The mechanism often involves the inhibition of DNA topoisomerase I and induction of apoptosis in cancer cells.
Antimicrobial Properties
The 1,2,4-oxadiazole scaffold is recognized for its broad-spectrum antimicrobial activity. Compounds with this structure have demonstrated effectiveness against both bacterial and fungal strains. For example, derivatives have shown promising results against Staphylococcus aureus and Candida albicans in laboratory settings . The proposed mechanism includes disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Studies suggest that thieno[3,2-d]pyrimidines can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is crucial for managing conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies
- Anticancer Study : A recent investigation evaluated a series of thieno[3,2-d]pyrimidine derivatives for their cytotoxicity against various cancer cell lines. The study found that modifications to the oxadiazole moiety significantly enhanced activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another study focused on assessing the antibacterial efficacy of similar oxadiazole-containing compounds against multi-drug resistant bacterial strains. The results indicated a notable reduction in bacterial growth rates at concentrations as low as 5 μg/mL .
The biological activities of 3-butyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can be attributed to several mechanisms:
- Enzyme Inhibition : Many thieno[3,2-d]pyrimidines inhibit key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : The ability to intercalate into DNA or inhibit DNA repair mechanisms plays a critical role in their anticancer efficacy.
- Cell Signaling Modulation : The compound may modulate signaling pathways involved in inflammation and immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
